molecular formula C16H14N2O2 B2702017 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 820245-78-1

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2702017
CAS No.: 820245-78-1
M. Wt: 266.3
InChI Key: NJVLJZLFUAIVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 727975-81-7 . It has a molecular weight of 266.3 . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant role in drugs and biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization . The synthesis of related compounds has been achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include condensation, hydrolysis, cyclization, and substitution . For instance, the corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines, which upon substitution yielded the final compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • "2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde" has been used in various syntheses and chemical reactions. For instance, a study reported the synthesis of imidazo[1,2-a]pyridines via "water-mediated" hydroamination and silver-catalyzed aminooxygenation. This process involves the synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes under specific conditions (Mohan, Rao, & Adimurthy, 2013).

Photophysical and Fluorescence Studies

  • Another study focused on the synthesis of fluorescent molecular rotors (FMRs) by condensing 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties. These FMRs displayed significant properties for viscosity sensing, highlighting the potential of imidazo[1,2-a]pyridine derivatives in fluorescence-based applications (Jadhav & Sekar, 2017).

Crystal Structure Analysis

  • The crystal structure and Hirshfeld surface analysis of certain imidazo[1,2-a]pyridine derivatives, including those with a 4-methoxyphenyl ring, have been investigated. Such studies are crucial for understanding the molecular interactions and structural properties of these compounds (Dhanalakshmi et al., 2018).

Application in Luminescent Materials

  • Imidazo[1,2-a]pyridine derivatives have also been synthesized for use as low-cost emitters with large Stokes' shifts. These compounds show potential for application in luminescent materials due to their significant absorption and fluorescence properties (Volpi et al., 2017).

Potential in Cancer Treatment

  • A novel series of selenylated imidazo[1,2-a]pyridines were designed and synthesized, showing promising activity against breast cancer cells. These compounds exhibited cytotoxic effects and induced cell death by apoptosis, suggesting their potential application in cancer chemotherapy (Almeida et al., 2018).

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives, which are structurally similar, are known to interact with their targets through electrophilic substitution due to excessive π-electrons delocalization . This interaction results in changes that contribute to their broad-spectrum biological activities .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence multiple biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that the lipinski rule, which predicts good absorption or permeation, is followed by similar indole derivatives . This suggests that the compound may have favorable pharmacokinetic properties that impact its bioavailability.

Result of Action

Similar indole derivatives have shown significant biological activity, such as inhibitory activity against influenza a . This suggests that the compound may have similar molecular and cellular effects.

Action Environment

It is known that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may also be influenced by similar environmental factors.

Properties

IUPAC Name

2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-4-3-9-18-14(10-19)15(17-16(11)18)12-5-7-13(20-2)8-6-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVLJZLFUAIVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.